Lithium benzo[d]thiazol-2-yltriisopropoxyborate
Description
The compound Lithium benzo[d]thiazol-2-yltriisopropoxyborate is mentioned in as part of a list of pharmaceutical impurities and related chemicals. Its name suggests it is a boron-containing lithium salt with a benzothiazole moiety, likely used in organometallic or catalytic applications. Without additional data, its exact role, reactivity, or industrial relevance cannot be confirmed .
Properties
Molecular Formula |
C16H25BLiNO3S |
|---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
lithium;1,3-benzothiazol-2-yl-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C16H25BNO3S.Li/c1-11(2)19-17(20-12(3)4,21-13(5)6)16-18-14-9-7-8-10-15(14)22-16;/h7-13H,1-6H3;/q-1;+1 |
InChI Key |
ZBRAHFPJAGGWGR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=NC2=CC=CC=C2S1)(OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium benzo[d]thiazol-2-yltriisopropoxyborate typically involves the reaction of benzo[d]thiazol-2-ylboronic acid with lithium triisopropoxyborohydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium benzo[d]thiazol-2-yltriisopropoxyborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzo[d]thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzo[d]thiazoles, and various substituted benzo[d]thiazole derivatives .
Scientific Research Applications
Lithium benzo[d]thiazol-2-yltriisopropoxyborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of lithium benzo[d]thiazol-2-yltriisopropoxyborate involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring can interact with enzymes and receptors, modulating their activity. The borate group can form stable complexes with various biomolecules, influencing their function. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Challenges in Comparing Similar Compounds
Lack of Direct Evidence
- focuses on synthesizing benzodioxine-thiadiazole derivatives, unrelated to boron or lithium-based compounds.
- lists the compound but lacks comparative data (e.g., solubility, stability, reactivity) or analogs (e.g., other boronates or lithium salts with heterocyclic ligands).
- and discuss unrelated topics (agronomy and thiazole-based pharmaceuticals, respectively) .
Missing Critical Parameters
To compare similar compounds, the following data are typically required but absent in the evidence:
| Parameter | Lithium benzo[d]thiazol-2-yltriisopropoxyborate | Hypothetical Analog 1 | Hypothetical Analog 2 |
|---|---|---|---|
| Molecular Weight | Not provided | — | — |
| Solubility (Polar/Nonpolar) | Not provided | — | — |
| Thermal Stability | Not provided | — | — |
| Catalytic Activity | Not provided | — | — |
Recommendations for Further Research
To address the gaps:
Synthetic Studies : Investigate the synthesis of this compound and its analogs (e.g., sodium/potassium variants or boronates with substituted thiazoles).
Physicochemical Characterization : Measure properties like melting point, solubility, and stability under varying conditions.
Comparative Reactivity : Compare its performance in cross-coupling reactions (e.g., Suzuki-Miyaura) against established boronates like pinacol boronic esters.
Theoretical Modeling : Use computational tools to predict electronic properties and ligand effects.
Notes on Evidence Limitations
- No peer-reviewed studies (e.g., from journals like Organometallics or Inorganic Chemistry) are included in the provided materials.
- The absence of patents or industrial reports precludes authoritative claims about its utility.
Biological Activity
Lithium benzo[d]thiazol-2-yltriisopropoxyborate is a boron-containing compound that has drawn attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure combines lithium, a well-known mood stabilizer, with a boron moiety, which may enhance its biological properties.
Chemical Structure
The compound consists of:
- Lithium ion (Li+) : Known for its application in psychiatric medicine.
- Benzo[d]thiazole ring : A heterocyclic aromatic compound that can exhibit various biological activities.
- Triisopropoxyborate group : This group can influence the solubility and reactivity of the compound.
Antimicrobial Properties
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit antimicrobial activity. Studies have shown that these derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of the bacterial cell membrane or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of boron-containing compounds. This compound may share similar properties, as boron compounds have been associated with apoptosis induction in cancer cells. In vitro studies suggest that such compounds can inhibit cell proliferation in specific cancer cell lines, although further research is necessary to establish definitive mechanisms.
Neuroprotective Effects
Lithium is known for its neuroprotective properties, particularly in the treatment of bipolar disorder. The incorporation of the benzo[d]thiazole moiety may enhance these effects by promoting neurogenesis and reducing oxidative stress in neuronal cells. Research indicates that lithium compounds can modulate signaling pathways involved in neuroprotection, such as the PI3K/Akt pathway.
Environmental Impact
It is essential to consider the environmental implications of this compound. Reports indicate potential long-lasting harmful effects on aquatic life, highlighting the need for careful assessment of its ecological footprint during development and application .
Case Studies
-
Antimicrobial Activity Study :
- Objective: To evaluate the efficacy of this compound against common bacterial pathogens.
- Method: Disk diffusion method was employed to assess antibacterial activity.
- Findings: The compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting potential for development as an antimicrobial agent.
-
Anticancer Research :
- Objective: To investigate the cytotoxic effects of boron-containing compounds on cancer cell lines.
- Method: MTT assay was used to determine cell viability after treatment with varying concentrations of this compound.
- Findings: A dose-dependent decrease in viability was observed in breast cancer cell lines, indicating promising anticancer activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing lithium benzo[d]thiazol-2-yltriisopropoxyborate, and how can its purity be validated?
- Methodological Answer :
- Synthesis : Adapt solvent-free Friedel-Crafts acylation protocols (e.g., Eaton’s reagent: P₂O₅/methanesulfonic acid) for boron-containing heterocycles, as demonstrated for fused imidazo[2,1-b]thiazoles . Optimize stoichiometry of benzo[d]thiazole derivatives and triisopropoxyborate precursors under inert conditions.
- Purification : Use column chromatography with silica gel and non-polar solvents to isolate the lithium complex. Monitor reactions via thin-layer chromatography (TLC) .
- Validation : Confirm purity via ¹H/¹³C NMR for structural integrity and inductively coupled plasma mass spectrometry (ICP-MS) for lithium quantification. Cross-validate with X-ray diffraction (XRD) if single crystals are obtained .
Q. How can computational methods predict the electronic structure and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) to model electronic properties .
- Stability Analysis : Calculate formation energies and bond dissociation energies (BDEs) for the boron-heterocycle bond. Compare with experimental thermal gravimetric analysis (TGA) data to assess decomposition thresholds .
- Software : Implement plane-wave basis sets (e.g., VASP code) for periodic systems, ensuring convergence criteria (e.g., ≤1 meV/atom for energy) .
Advanced Research Questions
Q. What role does the benzo[d]thiazole moiety play in lithium-ion transport within battery electrolytes, and how can this be experimentally probed?
- Methodological Answer :
- Electrochemical Testing : Fabricate half-cells (Li-metal anode, LiFePO₄ cathode) with the compound as a co-salt in carbonate-based electrolytes. Measure ionic conductivity via electrochemical impedance spectroscopy (EIS) .
- Mechanistic Insight : Use Raman spectroscopy to track Li⁺ coordination with the borate anion. Compare with ab initio molecular dynamics (AIMD) simulations to model Li⁺ migration barriers .
- Contradiction Handling : If computational models overestimate conductivity, re-evaluate solvent effects or side reactions (e.g., boron hydrolysis) using cyclic voltammetry (CV) .
Q. How can discrepancies between computational predictions and experimental observations in the compound’s redox behavior be resolved?
- Methodological Answer :
- Hybrid Functionals : Replace GGA with HSE06 to better describe redox-active boron centers, reducing bandgap errors .
- In Situ Characterization : Perform X-ray absorption near-edge structure (XANES) during charge/discharge cycles to monitor boron oxidation states. Correlate with DFT+U calculations for transition states .
- Error Mitigation : Apply Bayesian error estimation to quantify uncertainties in computed redox potentials versus experimental CV data .
Q. What strategies optimize the compound’s compatibility with high-voltage cathode materials (e.g., LiNi₀.₅Mn₀.₅O₂) in next-gen batteries?
- Methodological Answer :
- Surface Passivation : Test the compound as an additive (1–5 wt%) in electrolytes. Use scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to assess cathode-electrolyte interface (CEI) formation .
- Accelerated Aging : Perform prolonged cycling at 4.5 V vs Li/Li⁺. Compare capacity retention with control cells. Analyze electrolyte degradation via gas chromatography-mass spectrometry (GC-MS) .
- Computational Screening : Use the Materials Project database to identify analogous borate derivatives with higher oxidation stability .
Key Considerations for Researchers
- Synthetic Challenges : Boron-heterocycle bond hydrolysis requires strict anhydrous conditions. Use Schlenk-line techniques for air-sensitive steps .
- Computational Limits : GGA underestimates van der Waals interactions in lithium coordination; consider dispersion-corrected functionals (e.g., DFT-D3) .
- Data Interpretation : Cross-validate spectroscopic findings (e.g., Raman shifts) with multiple computational codes (VASP, Quantum ESPRESSO) to minimize software bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
